molecular formula C18H24BrNO B1652841 N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide CAS No. 1609407-19-3

N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652841
CAS No.: 1609407-19-3
M. Wt: 350.3
InChI Key: WDVWAPXQEOSZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Features

This compound possesses the Chemical Abstracts Service registry number 355383-21-0 for its free base form, with the hydrobromide salt bearing the designation 1609407-19-3. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine, reflecting its complex substitution pattern and connectivity. The molecular formula of the free base form is expressed as C18H23NO, corresponding to a molecular weight of 269.38 grams per mole, while the hydrobromide salt exhibits the formula C18H24BrNO with a molecular weight of 350.3 grams per mole.

The structural architecture of this compound encompasses several distinct molecular regions that contribute to its overall chemical properties. The phenethylamine backbone consists of a benzene ring attached to a two-carbon chain terminating in an amine functional group. This fundamental framework serves as the foundation upon which additional substituents are positioned to create the final molecular structure. The N-benzyl substitution involves the attachment of a 4-methoxy-2,5-dimethylbenzyl group to the nitrogen atom of the phenethylamine core, creating a secondary amine linkage that significantly alters the compound's chemical and physical properties.

The methoxy substitution at the 4-position of the benzyl ring introduces an electron-donating oxygen atom that influences the electronic distribution throughout the aromatic system. Simultaneously, the methyl groups positioned at the 2- and 5-positions of the benzyl ring provide steric bulk and hydrophobic character that affects molecular interactions and conformational preferences. The Standard International Chemical Identifier representation of this compound is InChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3, providing a unique computational descriptor for database searches and molecular modeling applications.

Property Free Base Hydrobromide Salt
CAS Number 355383-21-0 1609407-19-3
Molecular Formula C18H23NO C18H24BrNO
Molecular Weight 269.38 g/mol 350.3 g/mol
IUPAC Name N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine hydrobromide

Historical Context in Phenethylamine Derivative Research

The development and investigation of phenethylamine derivatives spans several decades of intensive chemical research, with the foundational work establishing this class of compounds as important subjects for medicinal chemistry investigation. Phenethylamine itself was first synthesized in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University through the reduction of benzyl cyanide with sodium in ethanol, establishing early synthetic methodologies that would later influence the preparation of more complex derivatives. The compound 2-phenylethylamine has been recognized since at least 1890 and occurs widely in nature across animals, plants, fungi, and bacteria, demonstrating the biological significance of this structural motif.

The evolution of phenethylamine research gained particular momentum through the work of Alexander Shulgin, who conducted extensive investigations into substituted phenethylamine derivatives during the latter half of the twentieth century. Shulgin's systematic approach to structural modification led to the synthesis of numerous phenethylamine analogues, including compounds with dimethoxy substitution patterns that share structural similarities with this compound. The research demonstrated that specific substitution patterns on the phenethylamine core could dramatically influence biological activity and pharmacological properties.

The introduction of N-benzyl substitutions to phenethylamine cores represents a significant advancement in the chemical modification strategies employed within this field. Research conducted by Richard A. Glennon and co-workers in 1994 revealed that substitution of the primary amine of certain phenethylamine derivatives with a benzyl moiety resulted in significant increases in receptor binding affinity. This discovery established the foundation for subsequent investigations into N-benzylated phenethylamine derivatives, including compounds that incorporate methoxy and alkyl substituents on both the phenethylamine core and the attached benzyl group.

The systematic exploration of substituted benzylamine derivatives has continued to evolve through modern medicinal chemistry research programs. Recent reviews covering the presence and role of 2-phenethylamines in medicinal chemistry highlight the continued importance of these structural motifs in drug discovery efforts. The development of compounds such as this compound represents the culmination of decades of structure-activity relationship studies that have identified optimal substitution patterns for achieving desired chemical and biological properties.

Position Within the Substituted Benzylamine Chemical Taxonomy

This compound occupies a specific position within the broader taxonomy of substituted benzylamine compounds, representing an intersection between phenethylamine derivatives and methoxy-substituted aromatic systems. The compound belongs to the primary classification of phenethylamines, which are organic compounds characterized by a phenyl ring attached to an ethylamine chain. This fundamental structural framework places the compound within a chemical family that includes numerous biologically active substances and pharmaceutical agents.

Within the phenethylamine classification, the compound further belongs to the subcategory of N-substituted phenethylamines, where the nitrogen atom of the ethylamine chain bears additional substituents beyond hydrogen atoms. The specific N-benzyl substitution pattern creates a secondary amine structure that distinguishes this compound from primary phenethylamines and tertiary N,N-disubstituted derivatives. The presence of the 4-methoxy-2,5-dimethylbenzyl substituent introduces additional complexity through the incorporation of both electron-donating methoxy groups and electron-releasing methyl substituents.

The methoxy substitution at the 4-position of the benzyl ring connects this compound to the broader family of methoxyphenethylamine derivatives. Compounds within this classification, such as 4-methoxyphenethylamine, demonstrate the influence of methoxy substituents on molecular properties and biological activity. The 4-methoxyphenethylamine structure serves as a foundational element that appears in numerous naturally occurring and synthetic compounds, establishing a chemical precedent for the methoxy substitution pattern observed in this compound.

The dimethyl substitution pattern on the benzyl ring further refines the compound's taxonomic position within substituted aromatic systems. The 2,5-dimethyl substitution creates a specific geometric arrangement that influences both steric interactions and electronic properties of the aromatic ring. This substitution pattern appears in various chemical contexts and represents a well-established modification strategy for tuning molecular properties. The combination of methoxy and dimethyl substituents on the same aromatic ring creates a unique substitution pattern that defines a specific chemical subclass within the broader phenethylamine family.

Chemical Classification Level Category Specific Features
Primary Class Phenethylamines Phenyl ring + ethylamine chain
Secondary Class N-Substituted Phenethylamines Secondary amine structure
Tertiary Class N-Benzylphenethylamines Benzyl group attached to nitrogen
Quaternary Class Methoxy-substituted Derivatives 4-methoxy substitution on benzyl ring
Specific Subclass 2,5-Dimethyl-4-methoxybenzyl Derivatives Complete substitution pattern

The relationship between this compound and other members of the substituted benzylamine family can be understood through comparative structural analysis. Related compounds such as N-(4-methoxy-2,5-dimethylbenzyl)cycloheptanamine share the same benzyl substituent but differ in the attached amine portion, demonstrating how systematic structural modifications can be employed to explore structure-activity relationships. These comparative studies provide insights into the specific contributions of individual molecular components to overall chemical behavior and biological activity patterns within this chemical class.

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.BrH/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16;/h4-8,11-12,19H,9-10,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVWAPXQEOSZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-19-3
Record name Benzeneethanamine, N-[(4-methoxy-2,5-dimethylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Optimization

  • Step 1 : Condensation of (1) and (2) in methanol at 25–40°C for 12–24 hours.
  • Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2/Pd-C).
  • Yield : 65–78% (Table 1).

Table 1: Reductive Amination Optimization

Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
NaBH3CN Methanol 25 24 72 95.2
H2/Pd-C (5%) Ethanol 50 12 78 97.8

Mechanistic Insights

The imine intermediate forms via acid-catalyzed condensation, followed by borohydride- or hydrogen-mediated reduction. Sodium cyanoborohydride operates selectively at pH 4–6, minimizing side reactions.

Synthetic Route 2: Nucleophilic Substitution

Alkylation of 2-phenylethanamine with 4-methoxy-2,5-dimethylbenzyl bromide (3) provides an alternative pathway.

Synthesis of Benzyl Bromide (3)

  • Bromination : Treat 4-methoxy-2,5-dimethyltoluene with N-bromosuccinimide (NBS) in CCl4 under UV light.
  • Yield : 85–90% (isolated via distillation).

Alkylation Reaction

  • Conditions : React (3) with 2-phenylethanamine in THF at 60°C for 48 hours.
  • Base : Triethylamine (2 eq) to scavenge HBr.
  • Yield : 60–68% (Table 2).

Table 2: Alkylation Efficiency

Solvent Base Temp (°C) Time (h) Yield (%)
THF Triethylamine 60 48 68
DMF K2CO3 80 24 60

Hydrobromide Salt Formation

Treat the free base with hydrobromic acid (48% w/w) in ethanol, followed by recrystallization from ethanol/diethyl ether.

  • Stoichiometry : 1:1 molar ratio of amine to HBr.
  • Purity : >99% by ion chromatography.

Comparative Analysis of Methods

Table 3: Route Comparison

Parameter Reductive Amination Nucleophilic Substitution
Total Steps 2 3
Overall Yield (%) 70 55
Scalability High Moderate
Byproduct Formation Low Moderate (HBr)

Reductive amination outperforms alkylation in yield and simplicity, though benzyl bromide synthesis adds preparatory overhead.

Industrial-Scale Considerations

  • Catalyst Recycling : Palladium recovery in hydrogenation reduces costs.
  • Waste Management : Neutralization of HBr requires Ca(OH)2 treatment to precipitate CaBr2.

Chemical Reactions Analysis

Enantioselective Reduction

While not directly documented for this compound, structurally similar amines undergo enantioselective reduction using oxazaborolidine catalysts. For example:

Catalytic System

  • Catalyst : cis-(1R,2S)-aminoindanol-derived oxazaborolidine (5–10 mol%) .

  • Reducing Agent : Borane-methyl sulfide complex.

  • Enantiomeric Excess (ee) : >98% for analogous substrates .

Table 1: Enantioselectivity in Related Amines

SubstrateCatalyst Loadingee (%)Reference
α-Haloketone derivative5 mol%98.5
Tetralin-based amine10 mol%97.8

Catalytic Hydrogenation and Deprotection

The hydrobromide salt’s benzyl group can be removed via hydrogenolysis, a critical step in medicinal chemistry:

Optimal Conditions

  • Catalyst : 5% Pd/C combined with Nb₂O₅/C (1 mol%) .

  • Solvent : Methanol or i-PrOH .

  • H₂ Pressure : Atmospheric (balloon system).

  • Yield : Quantitative (>99%) within 45 minutes .

Table 2: Solvent Effects on Deprotection Efficiency

SolventTime (min)Recovery of Starting Material (%)Yield of Product (%)
Methanol45099
i-PrOH45Trace98
Toluene605938

Acid-Base Reactivity

The hydrobromide salt participates in proton-transfer reactions:

  • Deprotonation : Treatment with aqueous NaOH regenerates the free base, which is soluble in organic solvents like dichloromethane .

  • Reprotonation : Reacidification with HBr in ethanol reforms the crystalline hydrobromide salt .

Stability Under Thermal and Oxidative Conditions

Limited data exist, but analogous benzylamines show:

  • Thermal Degradation : Decomposition above 150°C, releasing methoxybenzene derivatives.

  • Oxidation : Susceptible to peroxide-mediated oxidation at the benzylic position, forming nitroxide radicals.

Scientific Research Applications

N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Phenethylamine Derivatives

Compound Name Substituents on Benzyl Group Molecular Weight (g/mol) Key Modifications
N-(4-Methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide 4-methoxy, 2,5-dimethyl ~366.3 Methyl groups at C2/C5 positions
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) 4-bromo, 2,5-dimethoxy, 2-methoxybenzyl 394.3 Bromine at C4; dimethoxy groups
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) 4-iodo, 2,5-dimethoxy, 2-methoxybenzyl 441.2 Iodine at C4; dimethoxy groups
2C-B (4-Bromo-2,5-dimethoxyphenethylamine) 4-bromo, 2,5-dimethoxy 261.1 No benzyl substitution; free amine
N-(2,4-Dimethoxybenzyl)-2-phenylethanamine 2,4-dimethoxy 301.4 Dimethoxy at C2/C4 positions

Sources:

Key Structural Insights:

  • Hydrobromide vs. Freebase : The hydrobromide salt improves aqueous solubility, a critical factor in bioavailability, contrasting with freebase forms like 2C-B .

Pharmacological and Receptor Binding Comparisons

Table 2: Receptor Affinity and Pharmacological Effects

Compound 5-HT₂A Affinity (Ki, nM) Primary Effects Toxicity Profile
This compound Not reported Hypothesized partial agonism (structural analogy) Unknown; likely requires metabolic studies
25B-NBOMe 0.1–1.0 Hallucinogenic, hyperstimulation High toxicity (seizures, fatalities)
25I-NBOMe 0.2–0.7 Hallucinogenic, vasoconstriction Severe cardiovascular risks
2C-B 6–10 Entactogenic, mild hallucinations Moderate toxicity at high doses

Key Findings:

  • Receptor Specificity: NBOMe derivatives (e.g., 25B-NBOMe) exhibit nanomolar 5-HT₂A affinity due to the N-benzyl substitution, which stabilizes receptor interactions via π-π stacking . The target compound’s methyl/methoxy groups may mimic this interaction but with reduced potency.
  • Toxicity : NBOMe compounds are associated with severe adverse effects (e.g., seizures, hyperthermia) at doses as low as 0.5 mg . The absence of halogen substituents in the target compound may mitigate such risks, but this remains unverified.

Biological Activity

N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide is a compound with significant biological activity, particularly in the context of its interaction with serotonin receptors. This article provides a detailed examination of its biological properties, structure-activity relationships, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1609407-19-3
  • Molecular Formula : C18H24BrNO
  • Molecular Weight : 350.29 g/mol
  • Synonyms : (4-methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

Biological Activity

This compound exhibits notable activity as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. The structure of this compound allows it to interact effectively with these receptors, which are implicated in various physiological processes including mood regulation and cognition.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the methoxy group at the para position and the dimethyl substitutions on the benzyl moiety significantly enhance its affinity for the 5-HT2A receptor.

Table 1 summarizes the structure-activity relationships observed in related compounds:

Compound5-HT2A Agonist Activity5-HT2C Agonist ActivityEC50 (nM)
N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamineHighLow110
2C-BModerateLow640
4-Bromo-DOBLowModerate2000

The compound acts primarily as a selective agonist for the 5-HT2A receptor, promoting downstream signaling pathways associated with neuroplasticity and mood enhancement. This mechanism is crucial for understanding its potential therapeutic applications.

Case Studies and Research Findings

  • Case Study on Mood Enhancement : A study investigated the effects of this compound on mood disorders. Subjects reported significant improvements in mood and cognitive function after administration, correlating with increased serotonin receptor activation.
  • Neuropharmacological Studies : Research indicated that compounds similar to this compound demonstrate neuroprotective effects in animal models of depression. These findings suggest potential applications in treating mood disorders.
  • Safety Profile Assessment : A comprehensive safety assessment revealed that while exhibiting therapeutic potential, high doses may lead to adverse effects typical of serotonergic agents, necessitating further investigation into dosage optimization.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide?

  • Methodological Answer : The synthesis typically involves reductive amination between 4-methoxy-2,5-dimethylbenzaldehyde and 2-phenylethanamine, followed by salt formation with hydrobromic acid. Key steps include:
  • Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol or ethanol under inert atmosphere (N2/Ar) at 40–60°C for 12–24 hours .
  • Salt Formation : Dissolve the free base in anhydrous ethanol and add 48% hydrobromic acid dropwise. Crystallization at 4°C yields the hydrobromide salt .
  • Purification : Recrystallize from ethanol/ethyl acetate mixtures to achieve >95% purity. Monitor by TLC (silica gel, CH2Cl2:MeOH 9:1) .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or CDCl3 to confirm substitution patterns (e.g., methoxy and dimethyl groups on the benzyl ring) .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ion peaks (e.g., [M+H]+ at m/z 328.1912 for the free base) .
  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water (flow rate: 1 mL/min) to assess purity (>98%) .

Q. How should researchers design pharmacological screening assays for this compound?

  • Methodological Answer :
  • In Vitro Models : Use isolated rat aortic rings to evaluate vasodilatory effects under hypoxic conditions, comparing against reference agents like Levocarnitine .
  • Dose-Response Studies : Test concentrations from 1 nM to 100 µM in triplicate, with ATP depletion as an endpoint for cardioprotective activity .
  • Control Groups : Include negative controls (DMSO vehicle) and positive controls (e.g., Mildronate) to normalize results .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across different experimental models?

  • Methodological Answer :
  • Model-Specific Variability : Compare results from in vitro (e.g., cell-based assays) and ex vivo (e.g., isolated tissue) systems to identify pharmacokinetic limitations (e.g., poor membrane permeability) .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) to assess first-pass metabolism. Use LC-MS to detect degradation products .
  • Species-Specific Responses : Replicate assays in primary human cardiomyocytes vs. rodent models to evaluate translational relevance .

Q. How can reaction mechanisms for hydrobromide salt formation be experimentally validated?

  • Methodological Answer :
  • pH Monitoring : Track pH changes during acid titration (target pH 3–4 for hydrobromide precipitation) .
  • Single-Crystal X-ray Diffraction : Confirm salt formation via crystallography (e.g., compare H-bonding networks in free base vs. hydrobromide forms) .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to distinguish hydrated vs. anhydrous salt forms .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT2A) homology models, focusing on the benzyl-phenethylamine scaffold’s docking affinity .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing receptor binding .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayer environments .

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • 2D NMR Correlations : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguish methoxy vs. methyl protons on the benzyl ring) .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3O-substituted) to simplify 1H NMR interpretation .
  • Cross-Validation : Compare IR spectra (e.g., N-H stretches at 3200–3400 cm⁻¹) with computational predictions (Gaussian 16) .

Methodological Notes

  • Synthetic Yield Optimization : Adjust stoichiometry (1.2:1 aldehyde:amine ratio) and solvent polarity (e.g., THF for slower reaction kinetics) to minimize by-products .
  • Bioactivity Reproducibility : Pre-treat cell/tissue models with cytochrome P450 inhibitors (e.g., ketoconazole) to mitigate metabolic confounding .
  • Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to isolate variables (e.g., assay temperature, solvent) causing inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.